molecular formula C10H9BrClFO B14057911 1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one

Cat. No.: B14057911
M. Wt: 279.53 g/mol
InChI Key: BMDYPIIPVNLTOK-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the fluorophenyl and chloropropanone groups. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactive nature of the bromine and chlorine reagents used.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, while the chloropropanone group can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromomethyl)-4-fluorobenzene
  • 1-(2-Chloromethyl)-4-fluorophenyl)-1-chloropropan-2-one
  • 1-(2-(Bromomethyl)-4-chlorophenyl)-1-chloropropan-2-one

Uniqueness

1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and fluorophenyl groups, which provide distinct reactivity and binding properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-fluorophenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9BrClFO/c1-6(14)10(12)9-3-2-8(13)4-7(9)5-11/h2-4,10H,5H2,1H3

InChI Key

BMDYPIIPVNLTOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)F)CBr)Cl

Origin of Product

United States

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